chemical structure of Boronic acid [4-[(1-oxopropyl)amino]phenyl]-
chemical structure of Boronic acid [4-[(1-oxopropyl)amino]phenyl]-
A Functionalized Scaffold for Medicinal Chemistry and Protease Inhibition
Part 1: Executive Summary
Boronic acid [4-[(1-oxopropyl)amino]phenyl]- (CAS: 190058-85-6), also known as (4-propionamidophenyl)boronic acid , represents a critical structural motif in modern medicinal chemistry. It serves a dual role: as a robust building block for Suzuki-Miyaura cross-coupling reactions and as a bioactive "warhead" capable of forming reversible covalent bonds with nucleophilic residues (e.g., Serine, Threonine) in enzyme active sites.[1]
This guide dissects the molecule's physicochemical properties, synthetic pathways, and applications, providing a rigorous framework for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and chemical biology.
Part 2: Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a phenyl ring substituted at the para positions with a boronic acid moiety (
-
The Boronic Acid (Warhead): Acts as a Lewis acid.[1][2][3] In physiological pH, it exists in equilibrium between its trigonal planar neutral form and its tetrahedral anionic form (upon binding
or a nucleophile). -
The Amide (Linker/Recognition Element): The propionylamino group provides hydrogen bond donor (NH) and acceptor (C=O) sites, mimicking the peptide backbone of natural substrates. This is crucial for orienting the molecule within a protease active site.
Electronic Properties & pKa
The electronic nature of the para-substituent dictates the Lewis acidity of the boron center.
-
Hammett Correlation: The propionamido group (
) has a Hammett constant ( ) of approximately -0.15, indicating a weak electron-donating effect via resonance, moderated by the electron-withdrawing carbonyl. -
pKa Implications: While phenylboronic acid has a pKa of ~8.8, the electron donation from the amide slightly increases the electron density on the boron, theoretically raising the pKa (making it less acidic). However, predicted values often center around 8.6 - 8.9 , suggesting it remains close to the parent compound, allowing for effective sugar/diol binding at physiological pH (7.4) without being permanently anionic.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Formula | ||
| MW | 193.01 g/mol | |
| CAS | 190058-85-6 | |
| pKa (Boron) | ~8.6 - 8.9 (Predicted) | Determines reactivity with diols/serine. |
| Solubility | DMSO, Methanol, dilute aqueous base | Limited solubility in neutral water/non-polar solvents. |
| State | White to off-white solid | Hygroscopic; tends to form anhydrides (boroxines). |
Part 3: Synthetic Protocol
The most robust route to this derivative is the chemoselective acylation of 4-aminophenylboronic acid. This approach avoids the harsh conditions of lithiation/borylation required to install the boron group de novo.
Synthesis Workflow: Acylation of 4-Aminophenylboronic Acid
Reaction:
Reagents:
-
Substrate: 4-Aminophenylboronic acid pinacol ester (protected) or free acid (care required).
-
Acylating Agent: Propionyl chloride (1.1 equiv) or Propionic anhydride.
-
Base: Triethylamine (
) or (biphasic). -
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-aminophenylboronic acid (pinacol ester preferred for solubility) in dry DCM under
atmosphere. -
Base Addition: Add
(1.5 equiv) and cool the solution to 0°C. -
Acylation: Dropwise add Propionyl chloride (1.1 equiv) over 15 minutes. The exotherm must be controlled to prevent side reactions at the boron center.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with curcumin or UV).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with dilute citric acid (to remove amine) and brine.
-
Deprotection (if ester used): If the pinacol ester was used, hydrolyze using
in Acetone/Water to yield the free boronic acid.
Visualization of Synthetic Pathway
Figure 1: Chemoselective synthesis via acylation of the aniline precursor.
Part 4: Functional Applications & Reactivity
Protease Inhibition (Mechanism of Action)
Boronic acids are potent transition-state analogs for serine proteases. The boron atom mimics the carbonyl carbon of the peptide bond that the enzyme normally cleaves.
-
Binding Event: The active site Serine hydroxyl (
) attacks the Boron atom. -
Transition State Mimicry: Instead of a planar carbonyl, a tetrahedral boronate adduct is formed. This mimics the high-energy intermediate of peptide hydrolysis.
-
Reversibility: Unlike other warheads (e.g., chloromethyl ketones), the C-B bond is not broken, and the covalent bond to Serine is reversible, reducing toxicity risks associated with permanent alkylation.
Application: This specific derivative (propionamide) mimics a P1/P2 residue, providing specificity for proteases that accept small hydrophobic/aliphatic side chains.
Suzuki-Miyaura Cross-Coupling
As an arylboronic acid, this molecule is a standard coupling partner for forming biaryls.
-
Selectivity: The amide group is stable under standard Suzuki conditions (
). -
Utility: Used to install the 4-propionamidophenyl moiety into larger drug scaffolds (e.g., kinase inhibitors).
Visualization of Protease Inhibition
Figure 2: Mechanism of reversible covalent inhibition of serine proteases by boronic acids.
Part 5: Stability & Handling (The Boroxine Cycle)
Researchers must be aware that free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides), especially under vacuum or dry storage.
-
The Equilibrium:
-
Impact: This alters the stoichiometry (MW changes). A sample appearing pure by NMR might be a mixture of acid and boroxine.
-
Handling Protocol:
-
Storage: Store at -20°C in a sealed container to prevent atmospheric hydration/dehydration cycles.
-
Usage: For precise stoichiometry, "re-hydrate" the sample by dissolving in a solvent containing a small amount of water or base immediately prior to use.
-
Analysis:
NMR is the gold standard to distinguish between the monomeric acid (broad peak) and the boroxine.
-
Part 6: References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] Link
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link
-
ChemicalBook. (n.d.). Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- Properties and CAS 190058-85-6.[5] Link
-
GuideChem. (n.d.). CAS 190058-85-6 Detail Information.[5] Link
-
Yang, W., et al. (2003). Boronic Acid-Based Sensors for Saccharides. Medicinal Research Reviews, 23(3), 346-368. (Contextual reference for pKa tuning). Link
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. (PDF) Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation [academia.edu]
- 5. china.guidechem.com [china.guidechem.com]
